7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. Its structure includes a hydroxy group at position 7, a ketone at position 5, and an N-alkylated carboxamide substituent with a 2-(trifluoromethyl)benzyl group.
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-4-2-1-3-8(9)7-20-14(23)11-12(22)13-10(5-6-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDNWMIMPKXSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using trifluoromethyl halides.
Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : Tosyl protection () and trifluoromethylbenzyl coupling () are viable strategies for synthesizing analogous substituents.
- Hydrogen Bonding : The hydroxy group in the target compound may participate in hydrogen-bonding networks, as seen in and , influencing crystallization and bioavailability.
Key Data Gaps :
- Experimental data (e.g., melting point, solubility) for the target compound.
- Biological activity profiles compared to analogues.
Biological Activity
7-Hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex heterocyclic compound that belongs to the thieno[3,2-b]pyridine class. Its structural features include a hydroxyl group at position 7, a carbonyl group at position 5, and a carboxamide functional group. The trifluoromethyl substitution on the phenyl ring enhances its potential biological activity and physicochemical properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular weight of this compound is approximately 368.33 g/mol. Its unique structure contributes to its reactivity and interaction with biological macromolecules, which is crucial for its therapeutic potential.
| Feature | Description |
|---|---|
| Molecular Weight | 368.33 g/mol |
| CAS Number | 1251610-28-2 |
| Functional Groups | Hydroxyl, Carbonyl, Carboxamide |
| Core Structure | Thieno[3,2-b]pyridine |
Anticancer Potential
Research indicates that thieno[3,2-b]pyridine derivatives exhibit diverse biological activities, particularly anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as:
- Histone Deacetylase (HDAC) Inhibition : This mechanism is linked to the suppression of tumor cell proliferation and survival. HDAC inhibitors can lead to changes in gene expression that promote apoptosis in cancer cells .
- Cytotoxicity Studies : Preliminary studies using cell lines such as MDA-MB-231 (breast cancer) have demonstrated that compounds related to this class can induce apoptosis and significantly reduce cancer stem cell populations .
The specific mechanisms by which this compound exerts its effects may include:
- Modulation of Metabolic Pathways : The compound has been observed to affect glycolysis and gluconeogenesis pathways in treated cancer cells, indicating a potential role in metabolic reprogramming associated with cancer progression .
Case Studies
- Cytotoxicity in Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound led to significant cytotoxic effects on MDA-MB-231 cells, with over 50% cell death observed at higher concentrations after 72 hours .
- Impact on Cancer Stem Cells (CSCs) : The treatment resulted in a marked decrease in the percentage of CSCs within the MDA-MB-231 cell line, suggesting that the compound may target these resilient cell populations effectively .
Future Directions for Research
Further investigations are necessary to elucidate the full therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To explore its interactions with specific biological macromolecules and pathways involved in cancer progression.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing thieno[3,2-b]pyridine carboxamide derivatives like 7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli condensation. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are prepared by refluxing thioureas, aldehydes, and β-ketoesters in acetic acid/acetic anhydride with sodium acetate as a catalyst. Post-synthesis, purification involves recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) . Substituents like the trifluoromethyl group may require selective protection-deprotection steps to avoid side reactions.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold) , while structural confirmation employs:
- X-ray crystallography to determine crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in thiazolo[3,2-a]pyrimidine derivatives) .
- Spectroscopic techniques : H/C NMR for functional group analysis and IR for carbonyl (C=O) stretching vibrations (~1700 cm).
Q. What analytical techniques are used to study the compound’s conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals puckering in the pyrimidine ring (flattened boat conformation) and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings). Computational methods (DFT) complement experimental data to predict torsional strain and substituent effects .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in multistep syntheses?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Sodium acetate in acetic acid improves cyclization efficiency in Biginelli reactions .
- Temperature control : Refluxing at 110–120°C for 8–10 hours ensures complete cyclization while minimizing decomposition .
- Contradiction Note : Longer reflux times (>12 hours) may degrade acid-sensitive groups like the trifluoromethyl moiety, requiring real-time monitoring via TLC .
Q. What strategies resolve contradictory bioactivity data across pharmacological studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are addressed by:
- Structural analogs : Modifying the carboxamide side chain or phenyl substituents to enhance target specificity (e.g., 5-(2-furanyl) derivatives in thieno[2,3-d]pyrimidines showed improved activity) .
- Assay standardization : Using consistent cell lines (e.g., S. aureus ATCC 25923) and MIC (Minimum Inhibitory Concentration) protocols to reduce variability .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Docking studies suggest it occupies hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors). Comparative studies with non-fluorinated analogs show reduced IC values, confirming its role in potency .
Q. What experimental approaches validate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry.
- Mutagenesis studies : Identify critical residues for CF-group interactions (e.g., replacing Tyr with Ala in binding pockets) .
Notes
- Avoid commercial sources (e.g., BenchChem ).
- Structural analogs and methodologies are extrapolated from thiazolo/thieno-pyrimidine derivatives in the evidence.
- Contradictions in bioactivity or synthesis require systematic variation of reaction parameters and validation via orthogonal assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
